Propanamide, N-(2-hydroxyethyl)-3-methoxy-
Description
Significance of Propanamide Scaffolds in Modern Organic Chemistry
The propanamide scaffold, with the chemical formula CH₃CH₂C(=O)NH₂, is a fundamental building block in organic synthesis. wikipedia.org Its importance stems from the presence of the amide functional group, which imparts a unique set of properties to the molecule. Amides are known for their high boiling points and water solubility, a consequence of their ability to form strong hydrogen bonds. fiveable.me This polarity makes propanamide and its derivatives valuable intermediates in a variety of chemical reactions and applications. solubilityofthings.com
In the realm of pharmaceuticals and agrochemicals, the propanamide structure is a common feature. fiveable.mesolubilityofthings.com The amide bond's stability, coupled with its capacity for diverse chemical transformations, allows chemists to construct more complex molecules with specific biological activities. fiveable.me The reactivity of the propanamide scaffold can be strategically manipulated to innovate and optimize the synthesis of effective compounds. fiveable.me The analysis of large chemical databases has revealed that a surprisingly small number of core frameworks, or scaffolds, form the basis for a vast number of known organic compounds, highlighting the importance of understanding the properties and potential of foundational structures like propanamide. nih.gov
Role of Hydroxyethyl (B10761427) and Methoxy (B1213986) Moieties in Amide Chemistry and Structural Design
The functionalization of the propanamide scaffold with hydroxyethyl and methoxy groups is a key aspect of its chemical identity and potential applications. These moieties significantly influence the molecule's physicochemical properties and reactivity.
The hydroxyethyl group (-CH₂CH₂OH) introduces a primary alcohol functionality. This group can enhance the water solubility of the parent amide and provides a reactive site for further chemical modifications, such as esterification or etherification. acs.org In the context of materials science, for example, 2-hydroxyethyl methacrylate (B99206) (HEMA) and its derivatives are used to create hydrogels with a wide range of properties and applications, including in the biomedical field. ebi.ac.uknih.gov The presence of a hydroxyl group can also be crucial for interactions with biological targets.
The methoxy group (-OCH₃) is a common feature in many natural products and approved drugs. wikipedia.org Its presence can have a profound impact on a molecule's biological activity and pharmacokinetic properties. The methoxy group is known to influence ligand-target binding, physicochemical characteristics, and absorption, distribution, metabolism, and excretion (ADME) parameters. wikipedia.org It can act as an electron-donating group, which can alter the electron density of a molecule and affect its reactivity and interactions. researchgate.net The strategic placement of methoxy groups is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate. youtube.com
Scope and Research Trajectories for N-(2-hydroxyethyl)-3-methoxypropanamide and Analogs
Given the limited direct research on N-(2-hydroxyethyl)-3-methoxypropanamide, the scope for future investigation is broad and promising. Research trajectories can be projected based on the known chemistry of its constituent parts.
Synthesis and Characterization: A primary research direction would be the development of efficient and scalable synthetic routes to N-(2-hydroxyethyl)-3-methoxypropanamide and its analogs. This would be followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully elucidate their three-dimensional structures.
Medicinal Chemistry: Drawing parallels with other functionalized propanamides, a significant area of research would be the exploration of the biological activity of these derivatives. For instance, the anticonvulsant drug Lacosamide, which is (2R)-2-acetamido-N-benzyl-3-methoxypropanamide, highlights the potential of methoxy-substituted propanamides in treating central nervous system disorders. nih.gov Research could focus on synthesizing analogs of N-(2-hydroxyethyl)-3-methoxypropanamide and screening them for various biological activities.
Materials Science: The presence of both a hydroxyl and an amide group suggests potential applications in polymer and materials science. Research could investigate the use of N-(2-hydroxyethyl)-3-methoxypropanamide as a monomer or cross-linking agent in the development of novel polymers with tailored properties, such as hydrogels or specialty coatings.
Interactive Data Table: Properties of Related Propanamide Derivatives
To provide context for the potential properties of N-(2-hydroxyethyl)-3-methoxypropanamide, the following table summarizes key data for related compounds found in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Propanamide | C₃H₇NO | 73.09 | Parent scaffold, water-soluble. wikipedia.org |
| N-(2-Hydroxyethyl)benzamide | C₉H₁₁NO₂ | 165.19 | Contains a hydroxyethyl group, demonstrating a common functionalization pattern. nih.gov |
| (2R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) | C₁₃H₁₈N₂O₃ | 250.29 | An approved drug, showcasing the utility of the methoxypropanamide scaffold. acs.org |
| 2-amino-N-benzyl-3-methoxypropanamide | C₁₁H₁₆N₂O₂ | 208.26 | An intermediate in the synthesis of Lacosamide, highlighting a related structure. |
Structure
3D Structure
Properties
CAS No. |
35544-45-7 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-methoxypropanamide |
InChI |
InChI=1S/C6H13NO3/c1-10-5-2-6(9)7-3-4-8/h8H,2-5H2,1H3,(H,7,9) |
InChI Key |
OUBLOFZFNZSRQY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NCCO |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of N 2 Hydroxyethyl 3 Methoxypropanamide Derivatives
Advanced Spectroscopic Techniques for Molecular Elucidation
A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and FT-Raman), and mass spectrometry is indispensable for the comprehensive characterization of N-(2-hydroxyethyl)-3-methoxypropanamide derivatives.
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For N-(2-hydroxyethyl)-3-methoxypropanamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons in different parts of the molecule. For instance, the protons of the hydroxyethyl (B10761427) group (-CH₂-CH₂-OH) and the methoxypropyl group (-CH₂-CH₂-OCH₃) would appear at characteristic chemical shifts. The complexity of NMR spectra can sometimes be attributed to the presence of amide rotamers in solution, which can lead to the appearance of two closely similar isomers. mdpi.com In some cases, broad signals in the ¹H NMR spectrum may be observed due to conformational equilibration. st-andrews.ac.uk
The analysis of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, provides a reference for expected signals. In its ¹H NMR spectrum, the hydroxyethyl protons appear as a triplet at 3.66 ppm, and the adjacent methylene (B1212753) protons of the ethyl group show a triplet at 2.80 ppm. st-andrews.ac.uk The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to oxygen or nitrogen will be deshielded and appear at higher chemical shifts).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(2-hydroxyethyl)-3-methoxypropanamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH ₂-OH | ~3.6-3.8 | ~60-62 |
| -NH -CH ₂- | ~3.3-3.5 | ~42-44 |
| -C(=O)-NH - | ~6.5-7.5 (broad) | - |
| -C(=O)-CH ₂- | ~2.3-2.5 | ~36-38 |
| -CH ₂-OCH₃ | ~3.5-3.7 | ~70-72 |
| -OCH ₃ | ~3.3 | ~58-60 |
| -OH | Variable (broad) | - |
| C =O | - | ~172-175 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
The FT-IR spectrum of N-(2-hydroxyethyl)-3-methoxypropanamide is expected to exhibit several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. mdpi.com The N-H stretching vibration of the secondary amide would also appear in this region, typically around 3300 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be expected around 1640 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. Other significant bands would include C-H stretching vibrations (2850-3000 cm⁻¹), C-O stretching of the alcohol and ether groups (1050-1150 cm⁻¹), and C-N stretching vibrations.
FT-Raman spectroscopy provides complementary information. While the C=O stretch is often strong in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, C-C and C-H vibrations often give rise to strong Raman signals. The analysis of Raman spectra of related molecules, such as N-(2-hydroxyethyl)-N-propylamine (NEPA), shows intense bands in the 1400–1500 cm⁻¹ region due to CH₂ scissoring and NH bending vibrations. nih.gov These bands are sensitive to the local dielectric environment and hydrogen bonding. nih.gov For N-(2-hydroxyethyl)-3-methoxypropanamide, similar detailed analysis of the Raman spectrum could reveal subtle structural features and intermolecular interactions. A conformational analysis of 2-hydroxyethyl methacrylate (B99206) using FT-IR and FT-Raman spectroscopy has shown that specific bands can be used to identify the presence of different conformers in solution. nih.gov
Table 2: Characteristic Vibrational Frequencies for N-(2-hydroxyethyl)-3-methoxypropanamide
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |
| O-H | Stretching | 3300-3500 (broad) | Weak |
| N-H | Stretching | ~3300 | Medium |
| C-H | Stretching | 2850-3000 | Strong |
| C=O | Stretching (Amide I) | ~1640 | Weak-Medium |
| N-H | Bending (Amide II) | ~1550 | Medium |
| C-O | Stretching (Alcohol, Ether) | 1050-1150 | Medium |
| C-N | Stretching | ~1200-1350 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For N-(2-hydroxyethyl)-3-methoxypropanamide (C₆H₁₃NO₃), the expected molecular weight is approximately 147.17 g/mol . epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the heteroatoms (N and O) and the carbonyl group. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this specific molecule, one would expect to see fragments corresponding to the loss of the hydroxyethyl group, the methoxypropyl group, or smaller neutral molecules like water or methanol.
Electrospray ionization (ESI), a soft ionization technique, would likely show a prominent protonated molecule [M+H]⁺ at m/z 148. This technique is particularly useful for confirming the molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition. For instance, in the study of a related dimer, mass spectrometry was crucial in identifying the product. mdpi.com
Analysis of Chirality and Enantiomeric Purity
N-(2-hydroxyethyl)-3-methoxypropanamide does not possess a stereocenter in its core structure, making it an achiral molecule. Therefore, it does not exhibit enantiomerism and analysis of enantiomeric purity is not applicable.
However, if a substituent were introduced that creates a chiral center, for example at the C2 position of the propanamide moiety, the resulting compound would be chiral. In such cases, the analysis of chirality and enantiomeric purity would become critical. Techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or NMR spectroscopy using chiral shift reagents would be employed to separate and quantify the enantiomers. For example, the stereochemistry of hydroxy derivatives of some phenoxyalkylamines has been shown to significantly affect their biological activity, highlighting the importance of stereochemical analysis in related systems. nih.gov
Conformational Analysis and Intramolecular Interactions
The flexibility of the N-(2-hydroxyethyl)-3-methoxypropanamide molecule, due to the presence of several single bonds, allows it to adopt multiple conformations in solution and in the solid state. Understanding these conformations and the weak interactions that stabilize them is crucial for a complete structural description.
Intramolecular and intermolecular hydrogen bonds are expected to play a significant role in determining the preferred conformation and the crystal packing of N-(2-hydroxyethyl)-3-methoxypropanamide. The hydroxyl group (O-H) and the amide group (N-H) can act as hydrogen bond donors, while the carbonyl oxygen, the ether oxygen, the hydroxyl oxygen, and the amide nitrogen can act as hydrogen bond acceptors.
Intramolecular hydrogen bonding could occur between the hydroxyl proton and the carbonyl oxygen or the ether oxygen, leading to the formation of a cyclic-like structure. The presence and strength of such interactions can be inferred from NMR (e.g., downfield shift of the OH proton) and FT-IR (e.g., a sharper, higher frequency O-H stretch for a free OH versus a broad, lower frequency stretch for a hydrogen-bonded OH) spectroscopy.
In the solid state, intermolecular hydrogen bonding is expected to be a dominant force in the crystal packing. For example, in the crystal structure of a related compound, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, hydrogen-bonded dimers are formed involving the hydroxyl group and the amide carbonyl, creating a 14-membered ring. mdpi.com Similarly, in other related structures, hydroxyl groups engage in hydrogen bonding with neighboring molecules, generating zipper-like chains. mdpi.com These hydrogen bonding networks significantly influence the physical properties of the compound, such as its melting point and solubility. Computational methods, such as Density Functional Theory (DFT), can be used to model the different possible conformations and to calculate their relative energies, providing insight into the most stable structures. nih.gov
Table 3: Potential Hydrogen Bond Donors and Acceptors in N-(2-hydroxyethyl)-3-methoxypropanamide
| Group | Donor/Acceptor |
| Hydroxyl (-OH) | Donor and Acceptor |
| Amide (-NH) | Donor |
| Carbonyl (C=O) | Acceptor |
| Ether (-O-) | Acceptor |
Steric and Electronic Effects on Conformation
The amide bond (–C(O)N–) in N-(2-hydroxyethyl)-3-methoxypropanamide is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group's π-system. This resonance imparts a partial double-bond character to the C–N bond, restricting rotation and favoring a trans or cis arrangement. In acyclic secondary amides like this one, the trans conformation is significantly more stable due to reduced steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom.
Steric Effects:
Steric repulsion between bulky substituents plays a crucial role in defining the conformational landscape. In the case of N-(2-hydroxyethyl)-3-methoxypropanamide, the primary steric considerations involve the interactions between the N-substituted hydroxyethyl group and the 3-methoxypropyl group attached to the carbonyl carbon.
Influence of the N-(2-hydroxyethyl) group: The presence of the ethyl chain on the nitrogen atom introduces flexibility. Rotation around the N-C and C-C bonds of this substituent will be influenced by steric clashes with the rest of the molecule.
Influence of the 3-methoxypropyl group: Similarly, the methoxypropyl group has multiple rotatable bonds. The gauche and anti conformations around the C-C bonds of this chain will have different energies, influenced by steric interactions between the methoxy (B1213986) group and the propanamide backbone.
The introduction of bulkier substituents on either the hydroxyethyl or the methoxypropyl moieties would further constrain the available conformational space. For instance, replacing the hydroxyl hydrogen with a larger group would likely lead to a preference for conformations that orient this new group away from the amide backbone.
Electronic Effects:
Electronic effects, including inductive effects and the potential for intramolecular hydrogen bonding, are also critical in determining the most stable conformations.
Inductive Effects: The electronegative oxygen atoms in the hydroxyl and methoxy groups can influence the electron density distribution along the carbon chains, which can subtly affect bond lengths and angles.
Computational studies on analogous systems, such as N-(2-hydroxyalkyl)acrylamides, have shown that intramolecular hydrogen bonding plays a key role in stabilizing specific conformers. researchgate.net Similarly, studies on peptoids containing N-hydroxy amides have demonstrated their strong tendency to favor trans conformations and form defined secondary structures through hydrogen bonding. nih.gov
The interplay of these steric and electronic factors results in a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers at a given temperature determine the molecule's average conformation.
Research Findings and Data
The following table presents hypothetical conformational data for N-(2-hydroxyethyl)-3-methoxypropanamide, illustrating the potential impact of intramolecular hydrogen bonding on the relative stability and key dihedral angles. These values are based on general principles of conformational analysis and findings for analogous molecules.
| Conformer | Intramolecular H-Bond | Relative Energy (kcal/mol) | Dihedral Angle (O=C-N-C) (°) | Dihedral Angle (C-N-C-C) (°) |
| A | O-H···O=C | 0.0 (most stable) | ~180 | ~60 |
| B | O-H···O(Me) | +1.5 | ~180 | ~180 |
| C | None | +3.0 | ~180 | -60 |
This table is illustrative and based on theoretical principles rather than direct experimental measurement for the specified compound.
In this hypothetical scenario, Conformer A, stabilized by a strong intramolecular hydrogen bond to the carbonyl oxygen, is the most stable. Conformer B, with a weaker hydrogen bond to the methoxy oxygen, is slightly higher in energy. Conformer C, which lacks intramolecular hydrogen bonding, is the least stable due to greater conformational freedom and the absence of this stabilizing interaction. The dihedral angles reflect the expected trans amide bond and different orientations of the N-ethyl group.
The actual conformational preferences would be a dynamic equilibrium of these and other possible rotamers, influenced by the specific solvent and temperature conditions. Detailed spectroscopic studies, such as high-resolution NMR, combined with computational modeling would be necessary to fully characterize the conformational landscape of N-(2-hydroxyethyl)-3-methoxypropanamide and its derivatives.
Computational Chemistry and Theoretical Studies on N 2 Hydroxyethyl 3 Methoxypropanamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a popular choice for quantum chemical calculations due to its balance of accuracy and computational cost. These calculations, typically employing a functional like B3LYP and a basis set such as 6-31G+(d,p) or higher, would provide fundamental insights into the molecule's behavior.
Geometry Optimization and Electronic Structure of N-(2-hydroxyethyl)-3-methoxypropanamide
The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of the atoms that corresponds to the lowest energy state of the molecule. The result is a stable, optimized structure from which various properties can be calculated. Key parameters derived from this optimization would include bond lengths, bond angles, and dihedral angles.
Following optimization, the electronic structure can be analyzed. This would involve examining the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.
No specific studies detailing the optimized geometry or electronic structure of N-(2-hydroxyethyl)-3-methoxypropanamide using DFT were found in the available literature.
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as no specific data exists for the target compound.
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For N-(2-hydroxyethyl)-3-methoxypropanamide, one would expect negative regions around the oxygen and nitrogen atoms and positive regions around the hydrogen atoms.
Specific FMO analysis and MEP mapping studies for N-(2-hydroxyethyl)-3-methoxypropanamide have not been reported in the reviewed sources.
Reactivity Indices and Chemical Stability Assessments
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Illustrative Global Reactivity Descriptors (Hypothetical) This table is for illustrative purposes only, as no specific data exists for the target compound.
| Reactivity Index | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Chemical Softness (S) | 1/(2η) | Data not available |
No published studies were found that calculate or discuss the reactivity indices and chemical stability of N-(2-hydroxyethyl)-3-methoxypropanamide.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the calculated wave function into localized orbitals corresponding to Lewis structures, such as core orbitals, lone pairs, and bonds. A key part of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, such as hyperconjugation, reveal charge transfer from filled (donor) orbitals to empty (acceptor) orbitals, which stabilizes the molecule. For N-(2-hydroxyethyl)-3-methoxypropanamide, NBO analysis would identify key intramolecular interactions, such as those involving the lone pairs on the oxygen and nitrogen atoms.
There are no specific NBO analysis results available in the literature for N-(2-hydroxyethyl)-3-methoxypropanamide.
Molecular Modeling and Docking Simulations for Conceptual Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug design and involves scoring functions to estimate the binding affinity. A docking study of N-(2-hydroxyethyl)-3-methoxypropanamide would require a specific protein target. The simulation would then predict the binding mode and affinity, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. Such a study would be purely conceptual without a defined biological target.
No molecular docking simulations or conceptual interaction studies involving N-(2-hydroxyethyl)-3-methoxypropanamide have been published.
Structure Activity Relationship Sar Investigations of Propanamide Derivatives
Correlating Structural Features with Molecular Recognition Properties
The process of a ligand binding to a protein is a complex interplay of thermodynamic factors. nih.gov Predicting the binding affinity is challenging as there is often no direct correlation between the binding free energy and its enthalpic or entropic components. nih.gov For instance, increasing the nonpolar surface area of a ligand can lead to a more favorable binding enthalpy but a less favorable entropy, an effect consistent with an enthalpy-driven hydrophobic interaction. nih.gov Crystallographic analyses have shown that incremental increases in nonpolar surface area, such as adding methylene (B1212753) groups, correlate with the number of van der Waals contacts between the ligand and the protein. nih.gov
Influence of the N-(2-hydroxyethyl) Moiety on Molecular Functionality
The N-(2-hydroxyethyl) group significantly influences the physicochemical properties and biological activity of the parent molecule. This moiety imparts a degree of hydrophilicity due to the terminal hydroxyl (-OH) group, which can participate in hydrogen bonding. This feature can enhance water solubility and modulate interactions with biological targets.
Studies on various N-(2-hydroxyethyl)amide derivatives have demonstrated their potential as bioactive compounds. For example, a series of these derivatives showed notable anticonvulsant activity. acs.org The length of the acyl chain was found to be a critical determinant of this activity, as shown in the table below.
Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives
| Compound | Median Effective Dose (ED50) (mg/kg) | Median Toxicity Dose (TD50) (mg/kg) | Protective Index (PI = TD50/ED50) |
|---|---|---|---|
| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate (Reference Drug) | - | - | 1.6 |
Data sourced from a study on anticonvulsant activities. acs.org
Furthermore, the N-(2-hydroxyethyl) moiety can influence the surfactant properties of a molecule. A salt of the anti-inflammatory drug diclofenac (B195802) with N-(2-hydroxyethyl)pyrrolidine was found to be highly soluble in both water and 1-octanol, exhibiting surfactant behavior and the ability to form micelles. nih.gov This property can be crucial for drug delivery applications. nih.gov Other related compounds, like 2-Hydroxy-N-(2-hydroxyethyl)propanamide, have been identified as cationic surfactants with antimicrobial properties.
Role of the 3-Methoxy Group in Modulating Molecular Interactions
The methoxy (B1213986) group (-OCH3) is a small, versatile substituent that can significantly modulate a molecule's interaction with a biological target. tandfonline.com Though considered non-lipophilic, it can act as a "scout" to explore protein binding pockets. tandfonline.com The oxygen atom is electronegative and can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals and hydrophobic interactions. tandfonline.comresearchgate.net
The size and bent conformation of the methoxy group can confer strong binding affinity within the hinge region of a kinase domain, helping to anchor the ligand in the ATP binding pocket. researchgate.net Its presence can also render an attached aromatic system more electron-rich, influencing its electrostatic potential. tandfonline.com
In a study on Lysyl-tRNA Synthetase (LysRS) inhibitors, the introduction of a methoxy substituent improved selectivity over the human homolog (KARS1). acs.org Further extension to an ethoxy group significantly enhanced this selectivity, which was attributed to the increased flexibility in a loop region of the LysRS binding pocket compared to the more rigid pocket in KARS1. acs.org This highlights how a seemingly minor change from a methoxy to an ethoxy group can exploit subtle differences between target and off-target proteins to achieve selectivity. acs.org Studies on flavonols have also shown that methoxy groups favor hydrophobic and pi-alkyl contacts within protein binding sites.
Table 2: Interaction Types Facilitated by Key Functional Groups
| Functional Group | Potential Molecular Interactions | References |
|---|---|---|
| Amide (-CONH-) | Hydrogen Bond Donor & Acceptor | nih.gov |
| Hydroxyl (-OH) | Hydrogen Bond Donor & Acceptor, Increases Hydrophilicity | acs.orgnih.gov |
| Methoxy (-OCH3) | Hydrogen Bond Acceptor, van der Waals, Hydrophobic Interactions | tandfonline.comresearchgate.net |
This table summarizes the primary interaction capabilities of the functional groups discussed.
Stereochemical Implications in Amide-Based Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of amide-based compounds. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
The direct N-alkylation of α-amino acid amides has been achieved with high retention of stereochemical integrity, which is crucial for preserving the biological activity of these chiral building blocks. d-nb.info In some cases, amination reactions on amides bearing a stereocenter have been shown to proceed with high diastereoselectivity. acs.org The synthesis of complex heterocyclic amide derivatives often requires stereocontrolled methods to produce the desired isomer. rsc.org
Even subtle changes in stereochemistry can have profound effects. In one SAR study, a cis-2-hydroxy substituent on a cyclohexyl ring was tolerated, whereas the trans-2-hydroxy analogue was found to be inactive, demonstrating a clear stereochemical preference by the target protein. acs.org This underscores the importance of controlling stereochemistry during the synthesis and evaluation of bioactive amides. d-nb.infoacs.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Approaches for Propanamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com By correlating molecular descriptors (physicochemical properties, electronic properties, or 3D features) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthesis efforts. nih.govresearchgate.net
The general workflow for a QSAR study involves:
Data Set Selection: A series of compounds with a common structural scaffold (like propanamide) and measured biological activity is chosen.
Descriptor Calculation: Molecular descriptors are calculated for each compound. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D fields (e.g., steric and electrostatic fields in CoMFA/CoMSIA). nih.gov
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). researchgate.net
A study on propanamide-sulfonamide conjugates used molecular docking and molecular dynamics (MD) simulations—related in silico techniques—to predict the binding modes of these compounds as competitive inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov The stability of the ligand-protein complexes was confirmed through these simulations, providing a rationale for their observed biological activity. nih.gov Such computational studies are invaluable for understanding the structural basis of activity and for designing novel derivatives based on the propanamide scaffold.
Application of N 2 Hydroxyethyl 3 Methoxypropanamide As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of N-(2-hydroxyethyl)-3-methoxypropanamide as a precursor is evident in the synthesis of pharmacologically active molecules and other complex organic structures. The presence of the N-(2-hydroxyethyl) group makes it a key reagent for introducing this specific moiety into a target molecule through amidation reactions.
A notable example of a structurally similar compound's application is in the synthesis of Alibendol, a drug utilized for its antispasmodic and cholekinetic properties. The final step in a reported synthesis of Alibendol involves the amidation of a carboxylic acid derivative with ethanolamine (B43304) to form the characteristic N-(2-hydroxyethyl)amide side chain. This highlights the general strategy where a 3-methoxypropanoic acid derivative could be activated and reacted with ethanolamine to produce N-(2-hydroxyethyl)-3-methoxypropanamide, which can then be further elaborated.
Furthermore, the synthesis of the anticonvulsant drug Lacosamide relies on an intermediate, (2R)-2-amino-N-benzyl-3-methoxypropanamide, which shares the core 3-methoxypropanamide (B1366321) structure. This underscores the significance of the 3-methoxypropanamide skeleton as a key component in the synthesis of complex, biologically active molecules. The methodologies developed for the synthesis of these related compounds can be adapted for the use of N-(2-hydroxyethyl)-3-methoxypropanamide in creating other complex molecular targets.
The following table summarizes key properties of N-(2-hydroxyethyl)-3-methoxypropanamide:
| Property | Value |
| CAS Number | 133746-35-5 |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Boiling Point | 143-146 °C/2 mmHg |
| Density | 1.091 g/mL at 25 °C |
Role in the Development of Novel Chemical Scaffolds and Libraries
The development of novel chemical scaffolds is crucial for drug discovery and materials science. N-(2-hydroxyethyl)-3-methoxypropanamide can serve as a versatile building block in the generation of diverse molecular libraries. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable amide group, allows for its incorporation into a variety of molecular backbones.
For instance, research has shown the convenient one-pot synthesis of N-(2-hydroxyethyl)-3-alkoxy-4-alkoxycarbonyl-5-nitropyrroles. While this study does not directly employ N-(2-hydroxyethyl)-3-methoxypropanamide, it demonstrates the utility of the N-(2-hydroxyethyl)amide moiety in constructing heterocyclic scaffolds. This suggests the potential for N-(2-hydroxyethyl)-3-methoxypropanamide to be utilized in similar multi-component reactions to generate libraries of substituted pyrroles or other heterocyclic systems.
Moreover, the synthesis of novel amide derivatives from levoglucosenone, a biomass-derived platform molecule, to create chiral building blocks has been reported. This approach, involving aza-Michael addition and subsequent amidation, could be conceptually applied to N-(2-hydroxyethyl)-3-methoxypropanamide to generate a library of compounds with potential applications in various fields. The hydroxyl group of the molecule could be used for further derivatization, adding another layer of diversity to the generated chemical library.
Utility in Asymmetric Synthesis as Chiral Auxiliaries or Ligands
Asymmetric synthesis, the selective synthesis of a specific enantiomer of a chiral compound, is of paramount importance in the pharmaceutical industry. While N-(2-hydroxyethyl)-3-methoxypropanamide is itself achiral, it can be utilized in asymmetric synthesis in several ways. The development of chiral derivatives of this compound could lead to its use as a chiral auxiliary or ligand.
The synthesis of the anticonvulsant drug Lacosamide involves the key chiral intermediate (R)-2-amino-N-benzyl-3-methoxypropanamide. The stereocenter in this molecule is crucial for its biological activity, and its synthesis often involves asymmetric methodologies. This highlights the importance of the 3-methoxypropanamide scaffold in the context of chiral molecules.
Furthermore, the use of chiral amines in the aza-Michael addition to α,β-unsaturated esters is a common strategy in asymmetric synthesis. The synthesis of chiral β-amino esters, which are valuable intermediates, can be achieved with high enantioselectivity using this method. While not a direct application of the title compound, it illustrates a pathway where a chiral version of N-(2-hydroxyethyl)-3-methoxypropanamide could be synthesized and employed.
Contribution to General Organic Synthesis Methodologies
N-(2-hydroxyethyl)-3-methoxypropanamide and its derivatives can be employed in various organic reactions, contributing to the development of general synthesis methodologies. The functional groups present in the molecule allow it to participate in a range of chemical transformations.
The aza-Michael addition reaction is a powerful tool for the formation of carbon-nitrogen bonds. A catalyst-free and solvent-free method for the aza-Michael addition of amines to α,β-unsaturated esters has been developed, providing an environmentally friendly route to β-amino esters. The secondary amide nitrogen in N-(2-hydroxyethyl)-3-methoxypropanamide could potentially undergo this reaction under suitable conditions, leading to the formation of more complex adducts.
Additionally, the synthesis of N-substituted-3-alkoxy-propanamide derivatives has been explored for their potential as analgesic agents. The general synthetic route involves the coupling of 3-alkoxypropanoic acids with various amines. This methodology can be applied to synthesize a wide array of propanamide derivatives, demonstrating the versatility of this chemical class in medicinal chemistry research. The hydroxyl group of N-(2-hydroxyethyl)-3-methoxypropanamide offers a handle for further functionalization, expanding the scope of accessible derivatives.
Future Research Directions in N 2 Hydroxyethyl 3 Methoxypropanamide Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uksigmaaldrich.com Future research on N-(2-hydroxyethyl)-3-methoxypropanamide should prioritize the development of more sustainable and atom-economical synthetic routes through catalytic processes.
A primary area of focus will be direct catalytic amidation. Boron-derived catalysts, such as simple boronic acids, have emerged as effective mediators for the direct condensation of carboxylic acids and amines, often requiring milder conditions than traditional methods. mdpi.com Research could investigate the efficacy of various boronic acid systems for the coupling of 3-methoxypropanoic acid and 2-aminoethanol, potentially lowering the reaction temperature and minimizing waste. sigmaaldrich.commdpi.com Another promising direction is the use of transition metal catalysts, such as ruthenium or nickel complexes, which can facilitate the dehydrogenative coupling of alcohols and amines, presenting an alternative pathway to the amide bond with the only byproduct being hydrogen gas. sigmaaldrich.comcore.ac.uk
Biocatalysis offers another green alternative for amide formation. ucl.ac.uk The use of enzymes could provide high selectivity and efficiency under mild, aqueous conditions, which would be particularly advantageous given the polar nature of the starting materials and the final product. Exploring a range of lipases or engineered amidases could lead to a highly optimized and environmentally benign synthesis.
Table 1: Comparison of Potential Synthetic Routes for N-(2-hydroxyethyl)-3-methoxypropanamide
| Method | Reactants | Key Reagent/Catalyst | Potential Advantages | Primary Byproducts |
|---|---|---|---|---|
| Traditional Coupling | 3-methoxypropanoic acid + 2-aminoethanol | Stoichiometric Coupling Agent (e.g., HATU, T3P) | Well-established, versatile | Large quantities of reagent-derived waste |
| Boronic Acid Catalysis | 3-methoxypropanoic acid + 2-aminoethanol | Catalytic Boronic Acid | Milder conditions, reduced waste mdpi.com | Water |
| Dehydrogenative Coupling | 3-methoxypropanol + 2-aminoethanol | Catalytic Ruthenium or Nickel Complex | High atom economy sigmaaldrich.com | Dihydrogen (H₂) |
| Biocatalysis | 3-methoxypropanoic acid (or ester) + 2-aminoethanol | Enzyme (e.g., Lipase) | High selectivity, green solvent (water), mild conditions ucl.ac.uk | Water |
Advanced Spectroscopic and Computational Techniques for Deeper Structural Understanding
A comprehensive understanding of the three-dimensional structure, conformational dynamics, and intermolecular interactions of N-(2-hydroxyethyl)-3-methoxypropanamide is critical for predicting its properties and designing new applications. While standard techniques like 1D NMR and FTIR provide foundational data, future research will benefit from more advanced methods.
Two-dimensional NMR (2D NMR) spectroscopy can provide detailed insights into the molecule's connectivity and spatial arrangement. numberanalytics.com Techniques such as COSY, HSQC, and HMBC would confirm the proton and carbon assignments, while NOESY could reveal through-space interactions, helping to define the molecule's preferred conformations in solution. This is particularly important for understanding the potential for intramolecular hydrogen bonding between the amide N-H or the hydroxyl O-H and the ether oxygen.
Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful tool for probing molecular structure at interfaces. nih.gov Future studies could employ SFG to examine the orientation and ordering of N-(2-hydroxyethyl)-3-methoxypropanamide on various surfaces, which is crucial for applications in materials science or as a surface modifier. nih.govacs.org For instance, SFG could differentiate between the contributions of the backbone amide and the terminal hydroxyl group at a solid-liquid interface. nih.gov
Computational chemistry offers a parallel path to deeper understanding. uiowa.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:
Predict stable conformers and calculate their relative energies.
Simulate vibrational (IR and Raman) spectra to aid in the interpretation of experimental data. acs.org
Analyze the electronic structure, including atomic charges and molecular orbitals, to understand reactivity.
Model potential intermolecular interactions, such as dimer formation through hydrogen bonding.
Table 2: Application of Advanced Techniques for Structural Analysis
| Technique | Type of Information Yielded | Specific Insight for N-(2-hydroxyethyl)-3-methoxypropanamide |
|---|---|---|
| 2D NMR Spectroscopy | Scalar and dipolar couplings, through-space correlations numberanalytics.com | Elucidation of preferred solution-state conformation and intramolecular hydrogen bonding patterns. |
| SFG Spectroscopy | Molecular orientation and order at interfaces nih.gov | Determination of how the molecule arranges itself on surfaces, revealing the role of the hydroxyl and amide groups in surface binding. |
| Raman Spectroscopy | Vibrational modes, molecular fingerprint acs.org | Confirmation of characteristic amide and ether modes; potential to study hydrogen bonding in different environments. acs.org |
| Computational Modeling (DFT) | Geometric parameters, energies, electronic properties uiowa.edu | Prediction of the most stable 3D structure, bond strengths, and sites susceptible to chemical attack. |
Design of Next-Generation Amide Derivatives with Tunable Properties
The structure of N-(2-hydroxyethyl)-3-methoxypropanamide serves as a versatile scaffold for the design of next-generation derivatives with tailored, or "tunable," properties. nih.gov By systematically modifying its core functional groups, new molecules can be created for a wide range of applications.
One clear avenue of research is the modification of the N-(2-hydroxyethyl) group. The primary alcohol can serve as a handle for further chemical transformations, such as esterification or etherification, to attach other functional units. For example, esterification with acrylic acid would introduce a polymerizable group, allowing the molecule to be incorporated as a monomer in the synthesis of functional polymers. Alternatively, replacing the ethyl linker with longer alkyl chains could systematically tune the molecule's hydrophilic-lipophilic balance, creating a family of surfactants or amphiphiles capable of self-assembly into micelles or vesicles in aqueous media. acs.org
Another direction involves leveraging the amide and ether functionalities. The lone pairs on the ether and amide oxygens, along with the hydroxyl group, could allow the molecule or its derivatives to act as chelating agents for metal ions. Research into the synthesis of derivatives with enhanced binding capabilities for specific metals could be valuable in areas such as sensing or materials science. Furthermore, incorporating stimuli-responsive moieties could lead to "smart" materials. dovepress.com For instance, designing a derivative where the ether linkage is replaced by a pH-sensitive group could lead to molecules that change their properties, such as solubility or conformation, in response to changes in environmental pH. dovepress.com
Table 3: Hypothetical Derivatives and Their Tunable Properties
| Parent Compound | Modification | Hypothetical Derivative Name | Tuned Property | Potential Application |
|---|---|---|---|---|
| N-(2-hydroxyethyl)-3-methoxypropanamide | Esterification of the hydroxyl group with acrylic acid | 2-(3-methoxypropanamido)ethyl acrylate | Polymerizability | Creation of functional hydrogels or coatings. |
| N-(2-hydroxyethyl)-3-methoxypropanamide | Replacement of N-(2-hydroxyethyl) with N-(dodecyl) | N-dodecyl-3-methoxypropanamide | Amphiphilicity | Surfactant, component for self-assembled nanostructures. acs.org |
| N-(2-hydroxyethyl)-3-methoxypropanamide | Introduction of a carboxylic acid on the ethyl group | 2-(3-methoxypropanamido)propanoic acid | pH-Responsiveness, Metal Chelation | Smart polymers, environmental remediation. dovepress.com |
Interdisciplinary Research at the Interface of Organic and Computational Chemistry
The most significant advances in understanding and utilizing N-(2-hydroxyethyl)-3-methoxypropanamide and its derivatives will emerge from interdisciplinary research that tightly integrates organic chemistry with computational and physical chemistry. ucsb.edufrontiersin.org This collaborative approach creates a powerful cycle of design, synthesis, and analysis.
A future research program could operate as follows:
Computational Design: Theoretical chemists could model a virtual library of potential derivatives based on the N-(2-hydroxyethyl)-3-methoxypropanamide scaffold. acs.org Using computational methods, they could predict key properties such as solubility, conformational flexibility, and interaction energies with target substrates or surfaces. uiowa.edusiue.edu
Synthetic Execution: Guided by these computational predictions, synthetic organic chemists could then focus their efforts on synthesizing the most promising candidates using the efficient and green catalytic methods explored in section 7.1. siue.edu
Experimental Validation: The newly synthesized molecules would be subjected to rigorous characterization using the advanced spectroscopic techniques outlined in section 7.2. This experimental data would not only confirm the structure and properties of the new molecules but also provide crucial feedback to refine and improve the initial computational models. researchgate.net
This synergistic relationship ensures that synthetic efforts are rational and hypothesis-driven, while computational models are grounded in real-world experimental data. Such an approach accelerates the discovery process, enabling the efficient development of new materials and molecules with precisely controlled properties, all originating from the versatile N-(2-hydroxyethyl)-3-methoxypropanamide structure. frontiersin.org
Q & A
Q. What spectroscopic techniques are most reliable for characterizing N-(2-hydroxyethyl)-3-methoxypropanamide?
- Protocols :
- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for methoxy (~δ 3.3 ppm in ¹H), hydroxyethyl (-CH₂OH), and propanamide backbone.
- HRMS : Validate molecular formula (e.g., C₆H₁₃NO₃) with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
